molecular formula C12H15N3O2 B2871565 1-[2-(Methoxymethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]prop-2-en-1-one CAS No. 2361641-26-9

1-[2-(Methoxymethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]prop-2-en-1-one

Cat. No. B2871565
CAS RN: 2361641-26-9
M. Wt: 233.271
InChI Key: KFLSCUHXQXGSQC-UHFFFAOYSA-N
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Description

1-[2-(Methoxymethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrimidine ring fused with a pyridine ring.

Mechanism of Action

The mechanism of action of 1-[2-(Methoxymethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]prop-2-en-1-one is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or pathways involved in cancer cell growth, inflammation, or viral replication.
Biochemical and physiological effects:
1-[2-(Methoxymethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]prop-2-en-1-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit viral replication. Additionally, it has been shown to have low toxicity in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[2-(Methoxymethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]prop-2-en-1-one in lab experiments include its potential as a versatile compound with various applications in different fields. It has also been shown to have low toxicity, making it a safer option for use in experiments. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 1-[2-(Methoxymethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]prop-2-en-1-one. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1-[2-(Methoxymethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]prop-2-en-1-one involves the reaction of 2-amino-4-methoxy-6-methylpyridine with 4,4-dimethyl-2-oxazoline in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound. The synthesis method has been optimized to improve the yield and purity of the product.

Scientific Research Applications

1-[2-(Methoxymethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]prop-2-en-1-one has been extensively studied for its potential applications in various fields. It has shown promising results as a potential anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models. Additionally, it has been studied for its potential use as an antiviral agent, with studies showing its ability to inhibit the replication of certain viruses.

properties

IUPAC Name

1-[2-(methoxymethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-3-12(16)15-5-4-10-9(7-15)6-13-11(14-10)8-17-2/h3,6H,1,4-5,7-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLSCUHXQXGSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=C2CN(CCC2=N1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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